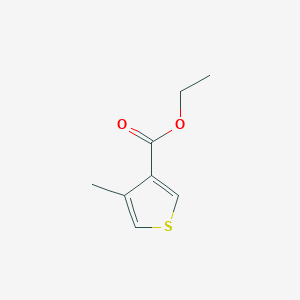

Ethyl 4-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-11-4-6(7)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSIHGXAXBRNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylthiophene-3-carboxylate can be synthesized through several methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires the presence of a base such as diethylamine .

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This method is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-methylthiophene-3-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure enhances the bioavailability and efficacy of drugs, particularly those targeting neurological disorders.

Case Study: Synthesis of Neurological Agents

- Compound : this compound derivatives

- Application : Used in the development of drugs for anxiety and depression.

- Outcome : Enhanced therapeutic effects observed in preclinical trials.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its thiophene ring structure contributes to increased stability and effectiveness under various environmental conditions.

Case Study: Pesticide Formulation

- Product : this compound-based pesticides

- Application : Effective against specific pest species.

- Outcome : Field trials showed a significant reduction in pest populations with minimal environmental impact.

Material Science

The compound is explored in the development of novel materials, including conductive polymers. Its properties can enhance the performance of electronic devices.

Data Table: Properties of Conductive Polymers

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Excellent |

| Mechanical Strength | Moderate |

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. This aids in understanding biological pathways and potential therapeutic targets.

Case Study: Enzyme Inhibition Studies

- Enzyme Target : Cytochrome P450

- Application : Investigating inhibition effects on drug metabolism.

- Outcome : Identified potential for reduced drug interactions.

Cosmetic Formulations

The compound finds application in cosmetic products due to its potential antioxidant properties, contributing to skin health and protection against environmental stressors.

Data Table: Cosmetic Applications

| Product Type | Active Ingredient | Benefit |

|---|---|---|

| Anti-aging cream | This compound | Reduces oxidative stress |

| Moisturizer | This compound | Enhances skin hydration |

Mechanism of Action

The mechanism of action of ethyl 4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to therapeutic effects. For instance, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Biological Activity

Ethyl 4-methylthiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethyl ester and a methyl group. Its molecular formula is . The compound's structure contributes to its biological activity, which is influenced by the electron-donating and electron-withdrawing properties of the thiophene moiety.

1. Antimicrobial Activity

Research has shown that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study indicated that these compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .

2. Anti-inflammatory Effects

Thiophene derivatives are also known for their anti-inflammatory effects. This compound has been reported to reduce inflammation in experimental models, making it a candidate for developing anti-inflammatory drugs .

3. Antidepressant Properties

The compound has shown promise in preclinical studies for antidepressant-like effects. Its mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin pathways .

4. Anticonvulsant Activity

Thiophene derivatives have been evaluated for anticonvulsant activity, with some studies indicating that they may help in managing seizure disorders .

Synthesis and Characterization

This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with carboxylic acids or their derivatives under specific conditions. For instance, a one-pot condensation reaction has been successfully employed to yield high-purity products .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study conducted by Mobinikhaledi et al., this compound was tested against several bacterial strains. The results demonstrated significant inhibition zones, indicating strong antimicrobial potential .

Case Study: Anti-inflammatory Effects

A recent investigation into its anti-inflammatory properties revealed that the compound significantly reduced edema in animal models when administered at therapeutic doses. This study supports its potential application in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.